An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromopentane
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-bromopentane (CAS No: 1809-10-5). 3-Bromopentane is a secondary alkyl halide that serves as a valuable intermediate and building block in organic synthesis. This document consolidates its key physical constants, spectroscopic data, and characteristic chemical reactivity. Detailed experimental protocols for its principal reactions—nucleophilic substitution and elimination—are provided, alongside mechanistic visualizations to facilitate a deeper understanding of its chemical behavior. All quantitative data is presented in structured tables for ease of reference and comparison.
Physical and Spectroscopic Properties
3-Bromopentane is a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by its miscibility with common organic solvents such as ethanol, ether, benzene, and chloroform, while exhibiting low solubility in water.[3][4]
Physical Constants
The fundamental physical properties of 3-bromopentane are summarized in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁Br | [1] |
| Molecular Weight | 151.04 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][7] |
| Density | 1.216 g/mL at 25 °C | [3][5] |
| Boiling Point | 118-119 °C | [3][5] |
| Melting Point | -126.2 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.445 | [3][5] |
| Flash Point | 19 °C (66.2 °F) | [7][8] |
| Vapor Pressure | 20 mmHg at 25 °C | [2][9] |
| Solubility | Miscible with ethanol, ether, benzene, chloroform | [3][9][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 3-bromopentane. Due to the molecule's symmetry, its NMR spectra are simplified.
| Spectrum Type | Key Features and Interpretation |
| ¹H NMR | The molecule possesses a plane of symmetry, rendering the two ethyl groups chemically equivalent. This results in fewer signals than the total number of protons would suggest. The spectrum typically shows a triplet for the methyl (CH₃) protons and a multiplet (quintet) for the methylene (CH₂) protons. The single proton on the carbon bearing the bromine (CH-Br) also produces a distinct signal.[10] |
| ¹³C NMR | Due to the same molecular symmetry, the ¹³C NMR spectrum shows only three distinct peaks, corresponding to the two equivalent methyl carbons, the two equivalent methylene carbons, and the single methine carbon attached to the bromine.[11] |
| Infrared (IR) | The IR spectrum displays characteristic peaks for C-H stretching of alkanes (typically in the 2850-3000 cm⁻¹ region) and a notable peak corresponding to the C-Br stretching vibration (usually found in the 500-600 cm⁻¹ range).[6][8] |
| Mass Spectrometry (MS) | The mass spectrum of 3-bromopentane shows a characteristic molecular ion peak (M⁺). A key feature is the presence of an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[3][12] Common fragmentation patterns involve the loss of the bromine atom to give a pentyl cation fragment (m/z = 71) and further fragmentation of the alkyl chain.[13] |
Chemical Properties and Reactivity
As a secondary alkyl halide, 3-bromopentane undergoes two primary types of reactions: nucleophilic substitution (SN1 and SN2) and elimination (E2). The reaction pathway is heavily influenced by the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
3-Bromopentane can react via both SN1 and SN2 mechanisms. The secondary nature of the carbocation that would be formed makes it more susceptible to SN1 reactions than primary halides, especially with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents favor the SN2 pathway.
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents (e.g., ethanol, water) and weak nucleophiles.
Caption: SN1 reaction mechanism of 3-bromopentane.
Elimination Reactions
Elimination reactions of 3-bromopentane, typically following the E2 mechanism with a strong, non-nucleophilic base, lead to the formation of alkenes.
The E2 (Elimination, Bimolecular) reaction is a one-step, concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond as the leaving group departs. For 3-bromopentane, elimination of HBr yields pent-2-ene as the primary product.[1] The reaction requires an anti-periplanar arrangement of the abstracted proton and the bromine leaving group.[4]
Caption: Concerted E2 elimination mechanism of 3-bromopentane.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving 3-bromopentane.
DBU-Catalyzed E2 Elimination of 3-Bromopentane
This protocol describes the elimination of HBr from 3-bromopentane using the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 2-pentene.[1]
Materials:
-
3-Bromopentane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Conical vial
-
Modified Hickman distillation head
-
Oil bath
-
Pre-weighed collection vial
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Methyl tert-butyl ether (MTBE) for GC analysis
Procedure:
-
In a conical vial, mix 1.0 mL of 3-bromopentane with 1.0 mL of DBU.
-
Set up a distillation apparatus using a modified Hickman distillation head.
-
Heat the reaction mixture in an oil bath pre-heated to 85 °C.
-
Observe the formation of bubbles and the collection of the alkene product in the Hickman head.
-
Once the reaction is complete (i.e., distillation ceases), carefully collect the distilled alkene mixture into a pre-weighed vial.
-
Calculate the reaction yield based on the mass of the product obtained.
-
Prepare samples of the product for analysis by Gas Chromatography (GC) and ¹H NMR spectroscopy to confirm the formation of 2-pentene.
Caption: Experimental workflow for DBU-catalyzed elimination.
General Protocol for SN1 Solvolysis
This protocol outlines a general procedure for observing the SN1 reactivity of 3-bromopentane. It is based on the reaction of secondary alkyl halides with a silver nitrate solution in ethanol. The formation of a silver bromide (AgBr) precipitate indicates a reaction has occurred.[14]
Materials:
-
3-Bromopentane
-
0.1 M Silver nitrate (AgNO₃) in absolute ethanol
-
Clean, dry test tubes
-
Water bath (optional, for gentle heating)
Procedure:
-
Label a clean, dry test tube.
-
Add approximately 1.0 mL of the 0.1 M silver nitrate-ethanol solution to the test tube.
-
Add 2-3 drops of 3-bromopentane to the solution.
-
Swirl the test tube to ensure complete mixing.
-
Observe the solution for the formation of a precipitate (AgBr). Record the time taken for the precipitate to appear.
-
The rate of precipitate formation is indicative of the SN1 reactivity. Secondary halides like 3-bromopentane are expected to react faster than primary halides but slower than tertiary halides under these conditions.
-
If the reaction is slow at room temperature, the test tube can be gently warmed in a water bath (e.g., to 50 °C) to increase the reaction rate.
Safety and Handling
3-Bromopentane is a highly flammable liquid and vapor.[7][8] It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other sources of ignition.[7]
Conclusion
3-Bromopentane is a foundational secondary alkyl halide with well-defined physical properties and predictable chemical reactivity. Its participation in both nucleophilic substitution and elimination reactions makes it a versatile substrate in synthetic organic chemistry. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in research, development, and synthesis, particularly within the pharmaceutical and fine chemical industries.
References
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